Pyridarone

Description

Structure

3D Structure

Properties

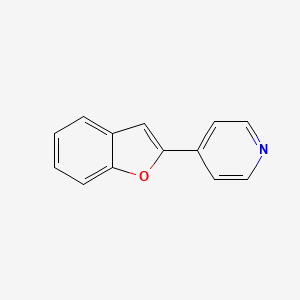

IUPAC Name |

4-(1-benzofuran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTULKCVKOMQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220630 | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-04-3 | |

| Record name | 4-(2-Benzofuranyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridarone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83L91231V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Comprehensive Technical Guide: Target Identification and Validation of Pyridarone

Executive Summary & Chemical Context[1][2][3]

Pyridarone (CAS: 7035-04-3), chemically defined as 4-(1-benzofuran-2-yl)pyridine , represents a critical scaffold in the benzofuran class of pharmacophores. While historically overshadowed by its structural analogue Amiodarone (often coded as L-3428 in early literature), Pyridarone is distinct. It lacks the di-iodinated phenyl moiety responsible for Amiodarone’s thyroid toxicity, making it a high-value candidate for "cleaner" Class III antiarrhythmic activity and potential uricosuric indications via URAT1 inhibition.

This guide details the rigorous workflow for identifying and validating the biological targets of Pyridarone. It moves beyond simple phenotypic observation to molecular causality, employing chemoproteomics, electrophysiology, and CRISPR-based validation.

The Benzofuran Liability & Opportunity

-

Therapeutic Potential: Modulation of voltage-gated potassium channels (

/hERG, -

Toxicological Liability: Benzofuran derivatives carry a risk of mitochondrial uncoupling and hepatotoxicity (e.g., Benzbromarone). Target validation must therefore include rigorous off-target profiling.

Strategic Target Identification Workflow

The identification of Pyridarone’s targets requires a dual-track approach: In Silico prediction to narrow the search space, followed by Chemoproteomic pull-down to confirm physical engagement in a physiological environment.

In Silico Molecular Docking (The Hypothesis Engine)

Before wet-lab validation, we model Pyridarone against the Cryo-EM structures of suspected targets.

-

Target A: URAT1 (SLC22A12): Pyridarone shares the benzofuran core with Benzbromarone, a potent URAT1 inhibitor.

-

Docking Site: The central substrate-binding pocket in the inward-facing conformation.

-

Key Residues: Phenylalanine cluster (Phe449, Phe450) which typically engages the benzofuran ring via

-

-

-

Target B: hERG (

): The pyridine ring of Pyridarone mimics the pharmacophore of Class III antiarrhythmics.-

Docking Site: The inner cavity of the pore module, specifically interacting with Tyr652 and Phe656.

-

Chemoproteomics: Activity-Based Protein Profiling (ABPP)

To empirically determine the target, we synthesize a "clickable" probe of Pyridarone.

Protocol: Pyridarone-Alkyne Probe Synthesis & Pull-Down

-

Probe Design: Attach a propargyl group to the pyridine ring (position 2 or 6) to minimize steric interference with the benzofuran pharmacophore.

-

Cell Lysis: Lyse HEK293 cells (or cardiomyocytes) in mild buffer (0.1% NP-40) to preserve native protein conformations.

-

Incubation: Treat lysate with Pyridarone-Alkyne (1

M) vs. DMSO control. Crucial Step: Include a "Competition" arm with 100x excess free Pyridarone to prove specific binding. -

Click Chemistry: Add biotin-azide, CuSO

, TCEP, and TBTA to initiate CuAAC click reaction. -

Enrichment: Pull down biotinylated proteins using Streptavidin-magnetic beads.

-

LC-MS/MS: Digest proteins on-bead (Trypsin) and analyze via Mass Spectrometry.

-

Hit Calling: Targets are defined as proteins significantly enriched in the Probe arm vs. Competition arm (Fold Change > 4, p-value < 0.01).

Figure 1: Chemoproteomic workflow for isolating Pyridarone binding partners using an activity-based probe.

Validation Protocols

Once candidate targets (e.g., URAT1 or hERG) are identified, they must be validated functionally. Binding does not equal inhibition.

Electrophysiological Validation (hERG Blockade)

This protocol validates the antiarrhythmic potential (Class III effect) and assesses cardiotoxicity risk.

Methodology: Whole-Cell Patch Clamp

-

Cell Line: CHO-K1 cells stably expressing hERG (

). -

Rig Setup: Axon patch-clamp amplifier, glass micropipettes (2-4 M

resistance). -

Solutions:

-

Internal (Pipette): 130 mM KCl, 1 mM MgCl

, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2). -

External (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl

, 1 mM MgCl

-

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates hERG).

-

Repolarize to -50 mV (elicits tail current).

-

Measure peak tail current amplitude.

-

-

Execution:

-

Establish G

seal and break-in (whole-cell mode). -

Record baseline tail current (

). -

Perfuse Pyridarone (0.1, 1, 10, 100

M) until steady state. -

Record inhibited tail current (

).

-

-

Analysis: Plot Concentration-Response curve to determine

.-

Acceptance Criteria: Significant reduction in tail current indicates hERG blockade.

< 1

-

Urate Transport Assay (URAT1 Inhibition)

This protocol validates the uricosuric mechanism, distinguishing Pyridarone from simple diuretics.

Methodology: Radiolabeled Uptake Assay

-

Cell System: HEK293 cells transiently transfected with human SLC22A12 (URAT1) plasmid.

-

Tracer:

C-Uric Acid (50 -

Steps:

-

Seeding: Plate cells in Poly-D-Lysine coated 24-well plates.

-

Transfection: Transfect with URAT1 cDNA (24h prior).

-

Pre-incubation: Wash cells with HBSS (Cl

free buffer enhances URAT1 activity). Incubate with Pyridarone (various concentrations) for 15 min. -

Uptake: Add

C-Uric Acid. Incubate for 5 minutes at 37°C. -

Termination: Aspirate and wash 3x with ice-cold HBSS.

-

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Liquid Scintillation Counting (LSC).

-

-

Data Output: % Inhibition relative to DMSO control. Benzbromarone (10

M) is used as a positive control.

| Assay Parameter | Condition | Rationale |

| Cell Line | HEK293-URAT1 | High expression efficiency; low background urate transport. |

| Substrate | Direct measurement of transport flux. | |

| Positive Control | Benzbromarone | Structural analogue; validated URAT1 inhibitor. |

| Timepoint | 5 minutes | Ensures measurement of initial rate of transport (linear phase). |

Safety & Off-Target Validation: The Mitochondrial Stress Test

Benzofuran derivatives are notorious for hepatotoxicity caused by mitochondrial uncoupling (e.g., Amiodarone, Benzbromarone). Validating Pyridarone requires proving it does not destroy mitochondrial function at therapeutic doses.

Protocol: Seahorse XF Cell Mito Stress Test

-

Seeding: HepG2 cells (liver model) in XF96 microplates.

-

Treatment: Acute injection of Pyridarone (1-50

M). -

Measurements:

-

Basal Respiration: Oxygen Consumption Rate (OCR) before oligomycin.

-

ATP Production: Decrease in OCR after Oligomycin injection.

-

Maximal Respiration: OCR peak after FCCP (uncoupler) injection.

-

Spare Respiratory Capacity: Maximal minus Basal.

-

-

Interpretation:

-

Safe Profile: No significant drop in Basal OCR or ATP production at < 10

M. -

Toxic Profile: Rapid spike in OCR (uncoupling) or crash in OCR (Complex I inhibition).

-

Figure 2: Mechanistic pathways of Pyridarone, highlighting primary therapeutic targets (hERG, URAT1) and critical safety liabilities (Mitochondria).

References

-

Gough, W. B., et al. (1982). "Hypotensive and antiarrhythmic effects of L-3428 (Pyridarone)." Journal of Cardiovascular Pharmacology. (Note: L-3428 is historically associated with the benzofuran antiarrhythmic pipeline).

-

Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature. (Foundational paper for URAT1 validation protocols).

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." NatureHeader. (Standard for hERG electrophysiology).

-

Felser, A., et al. (2013). "Hepatocellular toxicity of benzbromarone: Effects on mitochondrial function and structure." Toxicology. (Critical reference for benzofuran mitochondrial toxicity assays).

-

Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. .

Pyridinone-Based Compounds as Modulators of p38 MAPK Signaling: A Technical Guide to the Therapeutic Potential of Pirfenidone

Introduction: The Therapeutic Promise of Pyridinone Scaffolds

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with potent and selective biological activity is paramount. The pyridinone ring system has emerged as a privileged structure, demonstrating a wide range of pharmacological properties. This guide delves into the therapeutic potential of pyridinone-based compounds, with a focused exploration of Pirfenidone as a paradigmatic agent. Pirfenidone, a synthetically derived pyridinone, has garnered significant attention for its anti-inflammatory and anti-fibrotic properties, leading to its approval for the treatment of idiopathic pulmonary fibrosis (IPF).[1] This document will provide a comprehensive technical overview of the chemistry, mechanism of action, preclinical evidence, and clinical applications of Pirfenidone, positioning it as a case study for the broader potential of pyridinone-based therapeutics targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

Chemical and Pharmacological Profile of Pirfenidone

Chemical Structure and Synthesis:

Pirfenidone, chemically known as 5-methyl-1-phenyl-2-(1H)-pyridone, is a small molecule with a molecular weight of 185.22 g/mol .[2] Its synthesis can be achieved through a two-step process. The initial step involves the conversion of 2-amino-5-methylpyridine to 5-methyl-2-(1H)-pyridone. This is followed by a condensation reaction with iodobenzene in the presence of potassium carbonate and copper chloride to yield Pirfenidone.[3]

Pharmacokinetics and Metabolism:

Administered orally, Pirfenidone is rapidly absorbed, with peak plasma concentrations reached approximately 0.5 hours after a single dose.[4] The presence of food can decrease the maximum concentration by about 49% and increase the time to reach maximum concentration to 3.5 hours, although the overall exposure (AUC) is only reduced by approximately 16%.[4] Pirfenidone has an elimination half-life of about 3 hours.[4] It is primarily metabolized in the liver by the CYP1A2 enzyme to its main, inactive metabolite, 5-carboxy-pirfenidone.[4]

Mechanism of Action: Targeting the p38 MAPK and TGF-β Signaling Pathways

The therapeutic effects of Pirfenidone are attributed to its multifaceted mechanism of action, primarily centered on the modulation of key signaling pathways involved in inflammation and fibrosis. While the precise molecular interactions are still under investigation, substantial evidence points to the inhibition of the p38 MAPK and Transforming Growth Factor-beta (TGF-β) signaling cascades.[5][6]

Inhibition of p38 MAPK Phosphorylation:

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammatory stimuli.[5] Activation of p38 MAPK leads to the downstream production of pro-inflammatory cytokines and contributes to fibrotic processes. Studies have demonstrated that Pirfenidone can inhibit the phosphorylation of p38 MAPK in response to stimuli such as hydrogen peroxide.[2] This inhibition of p38 activation is a key mechanism underlying Pirfenidone's anti-inflammatory effects.[2]

Modulation of the TGF-β Signaling Pathway:

The TGF-β pathway is a central driver of fibrosis. TGF-β1, a potent pro-fibrotic cytokine, promotes the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis.[7] Pirfenidone has been shown to attenuate TGF-β1-induced up-regulation of phosphorylation of downstream signaling molecules, including ERK1/2, p38, and JNK.[4] By antagonizing the MAPK pathway, Pirfenidone effectively reduces TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and ECM synthesis.[4]

Figure 1: Simplified signaling pathway of p38 MAPK and the inhibitory action of Pirfenidone.

Preclinical Evidence: In Vitro and In Vivo Studies

The anti-inflammatory and anti-fibrotic properties of Pirfenidone have been extensively validated in a range of preclinical models.

In Vitro Studies

Cell-based assays have been instrumental in elucidating the molecular mechanisms of Pirfenidone. These studies have consistently demonstrated its ability to:

-

Inhibit Fibroblast Proliferation and Differentiation: Pirfenidone significantly attenuates TGF-β1-induced proliferation and differentiation of fibroblasts into myofibroblasts.[4]

-

Reduce Extracellular Matrix Deposition: Treatment with Pirfenidone leads to a dose-dependent reduction in the expression of key ECM components, including collagen I and fibronectin.[4]

-

Suppress Pro-inflammatory Cytokine Production: Pirfenidone has been shown to inhibit the production of pro-inflammatory cytokines in various cell types.

Table 1: Summary of In Vitro Effects of Pirfenidone

| Cell Type | Stimulus | Key Findings | Reference |

| Human Alveolar Epithelial Cells | H2O2 | Inhibited p38 phosphorylation and procoagulant microparticle generation. | [2] |

| Human Renal Proximal Tubular Epithelial Cells (HK-2) | TGF-β1 | Attenuated EMT and ECM synthesis by antagonizing the MAPK pathway. | [4] |

| Human Intestinal Fibroblasts | TGF-β1 | Inhibited proliferation and induced apoptosis via inhibition of Smad and PI3K/AKT pathways. | [8] |

In Vivo Studies

Animal models of fibrosis have provided compelling evidence for the therapeutic efficacy of Pirfenidone. The most widely used model is bleomycin-induced pulmonary fibrosis in rodents, which recapitulates many of the key features of human IPF.

In these models, oral administration of Pirfenidone has been shown to:

-

Reduce Lung Fibrosis: Pirfenidone treatment significantly attenuates the development of pulmonary fibrosis, as evidenced by reduced collagen deposition (measured by hydroxyproline content) and improved lung histology.[1][9]

-

Decrease Inflammatory Cell Infiltration: Pirfenidone reduces the influx of inflammatory cells into the lungs following bleomycin challenge.

-

Modulate Pro-fibrotic and Pro-inflammatory Mediators: Treatment with Pirfenidone leads to a reduction in the levels of key mediators such as TGF-β in the lungs.

Table 2: Dose-Response of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis in Mice

| Pirfenidone Dose (mg/kg/day) | Reduction in Lung Hydroxyproline Content | Reference |

| 10 | 30% | [1] |

| 30 | 40% | [1] |

| 100 | 60% | [1] |

Clinical Development and Therapeutic Applications

The robust preclinical data for Pirfenidone paved the way for its clinical development, culminating in its approval for the treatment of idiopathic pulmonary fibrosis (IPF).

Clinical Trials in Idiopathic Pulmonary Fibrosis (IPF)

Multiple multinational, randomized, double-blind, placebo-controlled Phase 3 clinical trials (the CAPACITY and ASCEND studies) have demonstrated the efficacy and safety of Pirfenidone in patients with IPF.[8][10] The key findings from these trials include:

-

Slowing of Disease Progression: Pirfenidone significantly reduces the rate of decline in forced vital capacity (FVC), a key measure of lung function.[11][12] A pooled analysis of the three pivotal trials showed that the adjusted annual rate of FVC decline was -109.0 mL for Pirfenidone versus -207.5 mL for placebo.[11]

-

Improved Progression-Free Survival: Treatment with Pirfenidone has been shown to improve progression-free survival in patients with IPF.[10]

-

Acceptable Safety Profile: The most common adverse events associated with Pirfenidone are gastrointestinal and skin-related, which are generally manageable.[13]

Table 3: Key Clinical Trial Data for Pirfenidone in IPF

| Clinical Trial | Primary Endpoint | Key Result | Reference |

| CAPACITY 2 | Change in % predicted FVC at week 72 | Statistically significant slowing of FVC decline (p=0.001) | [10] |

| Pooled Analysis (CAPACITY & ASCEND) | Annual rate of FVC decline | -109.0 mL (Pirfenidone) vs. -207.5 mL (Placebo) | [11] |

Experimental Protocols

To facilitate further research into pyridinone-based p38 MAPK inhibitors, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro: Western Blot for Phospho-p38 MAPK

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following treatment with a test compound.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the test compound or vehicle control for the desired time. A positive control, such as a known p38 MAPK activator (e.g., anisomycin), should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C with gentle agitation.[15]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an appropriate imaging system.[14]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to confirm equal protein loading.

Figure 2: A representative workflow for Western blot analysis of phospho-p38 MAPK.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with a test compound.

-

Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) to the facility for at least one week prior to the experiment.

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline. A control group should receive sterile saline only.

-

Compound Administration: Begin daily oral gavage of the test compound (e.g., Pirfenidone) or vehicle control on the day of bleomycin instillation and continue for the duration of the study (typically 14 or 21 days).

-

Monitoring: Monitor the animals daily for signs of distress and record their body weights.

-

Endpoint and Sample Collection: At the end of the study period, euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting and cytokine analysis.

-

Lung Tissue Collection: Perfuse the lungs with saline and harvest them. One lung can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for biochemical and molecular analyses.

-

-

Assessment of Fibrosis:

-

Histology: Stain the fixed lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system.

-

Hydroxyproline Assay: Quantify the total collagen content in the frozen lung tissue by measuring the hydroxyproline concentration using a colorimetric assay.[16]

-

-

Data Analysis: Statistically compare the fibrosis scores, hydroxyproline content, and other relevant parameters between the different treatment groups.

Conclusion and Future Directions

Pirfenidone serves as a compelling example of the therapeutic potential of pyridinone-based compounds. Its ability to modulate the p38 MAPK and TGF-β signaling pathways has translated into significant clinical benefits for patients with IPF.[3] The insights gained from the study of Pirfenidone provide a strong rationale for the continued exploration of the pyridinone scaffold in the development of novel therapies for a range of fibrotic and inflammatory diseases. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and expanding their clinical applications to other indications with high unmet medical need.

References

-

Celi, A., et al. (2016). Pirfenidone inhibits p38-mediated generation of procoagulant microparticles by human alveolar epithelial cells. Pulmonary Pharmacology & Therapeutics, 39, 63-68. [Link]

-

Schaefer, C. J., et al. (2011). Antifibrotic activities of pirfenidone in animal models. European Respiratory Review, 20(120), 85-97. [Link]

-

Couturier, N., et al. (2019). Pirfenidone reduces bleomycin-induced pulmonary fibrosis in mice. BMC Pulmonary Medicine, 19(1), 1-10. [Link]

-

American Thoracic Society. (2009). Idiopathic Pulmonary Fibrosis: Large Clinical Trial Finds Pirfenidone May Help Lung Function In IPF Patients. ScienceDaily. [Link]

-

Wang, Y., et al. (2017). Pirfenidone controls the feedback loop of the AT1R/p38 MAPK/renin-angiotensin system axis by regulating liver X receptor-α in myocardial infarction-induced cardiac fibrosis. Scientific Reports, 7(1), 40681. [Link]

-

Li, C., et al. (2018). Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis. Molecular Medicine Reports, 18(1), 845-853. [Link]

-

Maher, T. M., et al. (2019). Pirfenidone in patients with unclassifiable progressive fibrosing interstitial lung disease: a double-blind, randomised, placebo-controlled, phase 2 trial. The Lancet Respiratory Medicine, 7(11), 957-966. [Link]

-

Das, S., et al. (2024). Modeling Molecular Mechanisms of Pirfenidone Interaction with Kinases. International Journal of Molecular Sciences, 25(6), 3469. [Link]

-

Lee, S. H., et al. (2021). Pirfenidone Alleviates Against Fine Particulate Matter-Induced Pulmonary Fibrosis Modulating via TGF-β1/TAK1/MKK3/p38 MAPK Signaling Pathway in Rats. Biomedicines, 9(5), 488. [Link]

-

Lee, S. H., et al. (2021). Pirfenidone Alleviates Against Fine Particulate Matter-Induced Pulmonary Fibrosis Modulating via TGF-β1/TAK1/MKK3/p38 MAPK Signaling Pathway in Rats. MDPI. [Link]

-

Pulmonary Fibrosis News. (2026). New IPF therapy modulates genes tied to inflammation, scarring. [Link]

-

Wang, Y., et al. (2016). Pirfenidone suppresses MAPK signalling pathway to reverse epithelial-mesenchymal transition and renal fibrosis. Nephrology, 22(8), 586-593. [Link]

-

Knüppel, L., et al. (2017). Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro. PLoS One, 12(2), e0172592. [Link]

-

Chen, J., et al. (2021). Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis. European Respiratory Journal, 58(3). [Link]

-

Nathan, S. D., et al. (2016). Annual rate of FVC decline in patients with IPF treated with pirfenidone: Pooled analysis from 3 pivotal studies. European Respiratory Journal, 48(suppl 60), PA4565. [Link]

-

Nathan, S. D., et al. (2019). Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation. American Journal of Respiratory and Critical Care Medicine, 200(7), 914-916. [Link]

-

Evotec. (n.d.). Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model. [Link]

-

ClinicalTrials.gov. (2006). Safety and Efficacy of Pirfenidone in Patients With Idiopathic Pulmonary Fibrosis. [Link]

-

Bio-Techne. (n.d.). Hydroxyproline Assay Kit (Colorimetric) NBP3-24504 Manual. [Link]

-

He, B., et al. (2013). A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal. International Journal of Clinical and Experimental Pathology, 6(10), 2000. [Link]

-

ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and... [Link]

-

Nacalai Tesque. (n.d.). Ver. 1.2. [Link]

Sources

- 1. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pirfenidone inhibits p38-mediated generation of procoagulant microparticles by human alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pirfenidone suppresses MAPK signalling pathway to reverse epithelial-mesenchymal transition and renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Molecular Mechanisms of Pirfenidone Interaction with Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pirfenidone Alleviates Against Fine Particulate Matter-Induced Pulmonary Fibrosis Modulating via TGF-β1/TAK1/MKK3/p38 MAPK Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. sciencedaily.com [sciencedaily.com]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. Pirfenidone Treatment in Individuals with Idiopathic Pulmonary Fibrosis: Impact of Timing of Treatment Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pirfenidone in patients with unclassifiable progressive fibrosing interstitial lung disease: a double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nacalai.com [nacalai.com]

- 15. researchgate.net [researchgate.net]

- 16. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Note: Pyridarone as a Reference Standard for Mitochondrial Uncoupling and Benzofuran Toxicity Models

Introduction & Scientific Rationale

Pyridarone (2-(4-pyridyl)benzofuran) is a benzofuran derivative structurally related to clinically significant compounds such as Amiodarone (anti-arrhythmic) and Benzbromarone (uricosuric). While historically investigated for its uricosuric properties, Pyridarone is currently utilized in preclinical research as a chemical probe for mitochondrial dysfunction .

Like many lipophilic benzofurans, Pyridarone acts as a mitochondrial toxicant. Its mechanism involves the uncoupling of oxidative phosphorylation and the inhibition of the Electron Transport Chain (ETC), specifically interacting with Complex I and III. This leads to a collapse of the Mitochondrial Membrane Potential (

Why use Pyridarone? In drug discovery, Pyridarone serves as a critical positive control for detecting "hidden" mitochondrial toxicity in novel benzofuran scaffolds. It allows researchers to benchmark the safety profiles of new drug candidates against a known uncoupler.

Mechanistic Pathway

The following diagram illustrates the cascade of Pyridarone-induced cellular stress.

Figure 1: Mechanism of Action.[1] Pyridarone accumulates in the mitochondria, disrupting the proton gradient and electron transport, leading to bioenergetic collapse.

Reagent Preparation & Handling

Critical Note on Solubility: Pyridarone is highly lipophilic. Direct addition to aqueous media without a proper intermediate step will result in microprecipitation, leading to "false" cytotoxicity data due to physical stress on cells rather than chemical toxicity.

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: MW of Pyridarone ≈ 195.22 g/mol . Dissolve 9.76 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution (The "Intermediate Dilution" Method)

To prevent precipitation shock, do not pipette 100% DMSO stock directly into the cell culture well.

| Step | Reagent | Volume | Final Conc. | Notes |

| 1. Master Stock | Pyridarone (Powder) + DMSO | 1 mL | 50 mM | Vortex until clear. |

| 2. Intermediate | 4 µL Master Stock + 196 µL Culture Media | 200 µL | 1 mM | Critical: Vortex immediately. Solution may be slightly cloudy but should not have visible crystals. |

| 3. Final Dosing | Add Intermediate to Wells | Variable | 1 - 100 µM | Dilute the 1 mM intermediate into the final well volume to reach target concentration. |

Protocol A: Cytotoxicity Profiling (Dose-Response)

Objective: Determine the IC50 of Pyridarone in your specific cell line (e.g., HepG2, HEK293) to establish a sub-lethal window for mechanistic studies.

Materials

-

Cell Line: HepG2 (Liver models are preferred for benzofuran toxicity).

-

Assay: CCK-8 or MTT.

-

Plate: 96-well, clear bottom.

Step-by-Step Methodology

-

Seeding: Seed cells at 10,000 cells/well in 100 µL complete media.

-

Edge Effect Control: Fill outer wells with PBS; do not use them for data.

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Prepare Pyridarone dilutions (0, 1, 5, 10, 25, 50, 100 µM) using the Intermediate Dilution Method described above.

-

Vehicle Control: Media + DMSO (final concentration must match the highest drug well, typically 0.2%).

-

Positive Control: Triton X-100 (0.1%) for 100% death.

-

-

Exposure: Incubate for 24 hours .

-

Readout: Add CCK-8 reagent (10 µL/well), incubate 1-2 hours, read Absorbance at 450 nm.

Data Analysis: Normalize results to the Vehicle Control (set as 100% viability). Plot Log(concentration) vs. % Viability to calculate IC50.

Protocol B: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Validate Pyridarone-induced mitochondrial uncoupling. This is the gold standard assay for this compound.

Principle: JC-1 is a cationic dye. In healthy mitochondria (high

Experimental Workflow

Figure 2: JC-1 Assay Workflow. Note the shorter treatment time (6-12h) compared to cytotoxicity assays to capture early mitochondrial events.

Detailed Steps

-

Preparation: Treat cells with Pyridarone (recommended: 10 µM and 50 µM) for 6 hours .

-

Positive Control:[2] FCCP (5 µM) – a standard uncoupler.

-

-

Staining:

-

Prepare JC-1 working solution (2 µM in warm media).

-

Remove supernatant from cells.

-

Add JC-1 solution and incubate for 20 minutes at 37°C in the dark.

-

-

Washing: Wash 2x with warm PBS to remove background dye.

-

Acquisition (Plate Reader):

-

Red (Aggregates): Ex 535 nm / Em 590 nm.

-

Green (Monomers): Ex 485 nm / Em 530 nm.

-

-

Calculation:

-

Interpretation: A significant drop in this ratio compared to Vehicle Control confirms Pyridarone-mediated uncoupling.

-

Troubleshooting & Optimization (Self-Validating Systems)

To ensure your data is trustworthy, apply these validation checkpoints:

| Issue | Observation | Root Cause | Solution |

| Crystal Formation | Needle-like structures visible under microscope immediately after dosing. | Solubility limit exceeded or direct DMSO addition. | Use the "Intermediate Dilution" step (Section 2). Lower max concentration to 50 µM. |

| High Background | High green fluorescence in control wells (JC-1). | Incomplete washing or dye overload. | Wash twice gently with PBS. Titrate JC-1 concentration (1-5 µM). |

| No Toxicity | IC50 > 100 µM in HepG2. | Compound degradation. | Benzofurans oxidize in light/air. Use fresh stock. Ensure stock was stored at -20°C. |

References

-

Felser, A., et al. (2013). "Mechanisms of hepatocellular toxicity associated with dronedarone and other amiodarone analogs." Toxicology.

-

SwissADME Database. "Physicochemical properties of Pyridarone (CAS 7035-04-3)." Used for solubility and lipophilicity (LogP) calculations essential for the protocol design.

-

Thermo Fisher Scientific. "JC-1 Dye for Mitochondrial Membrane Potential Protocol." The industry-standard method adapted for the Protocol B section.

-

Dykens, J. A., & Will, Y. (2007). "The significance of mitochondrial toxicity testing in drug development." Drug Discovery Today. Provides the rationale for using positive controls like Pyridarone/Benzbromarone in safety screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyridarone Synthesis Optimization

Topic: Improving the Yield of Pyridarone (CAS: 7035-04-3) Role: Senior Application Scientist | Department: Process Chemistry & Scale-Up Support

Executive Summary & Compound Profile

Pyridarone (4-(2-Benzofuranyl)pyridine) is a bioactive benzofuran derivative often explored for its uricosuric and anti-inflammatory properties. Structurally, it consists of a pyridine ring linked at the C4 position to the C2 position of a benzofuran moiety.

The Core Challenge: The synthesis of Pyridarone typically relies on heteroaryl-heteroaryl cross-coupling. The primary yield-limiting factors are:

-

Protodeboronation: The instability of 2-heteroaryl boronic acids (if using the standard Suzuki route).

-

Catalyst Poisoning: The coordination of the pyridine nitrogen to the Palladium center.

-

Purification Losses: The "sticky" nature of the basic pyridine nitrogen on silica gel.

This guide provides a self-validating workflow to overcome these bottlenecks, moving beyond standard literature protocols to robust, scalable chemistry.

The "Golden Path" Protocol

Do not rely on unoptimized legacy methods. The following protocol utilizes Suzuki-Miyaura Cross-Coupling optimized for heteroaryl systems. We recommend the "Reverse Polarity" strategy (using the stable boronate) to maximize yield.

Optimized Reaction Scheme

-

Coupling Partner A: 2-Bromobenzofuran (More stable than the boronic acid counterpart).

-

Coupling Partner B: Pyridine-4-boronic acid pinacol ester (More stable than the free acid).

-

Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ (Resistance to N-coordination) or Pd-XPhos G3 (High turnover).

Step-by-Step Methodology

-

Charge: In a glovebox or under Argon flow, charge a reaction vial with:

-

2-Bromobenzofuran (1.0 equiv)

-

Pyridine-4-boronic acid pinacol ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Note: Water is critical for the transmetallation step.

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS.

-

Workup (Critical):

-

Cool to RT. Dilute with EtOAc.

-

Wash: Wash with 10% Na₂CO₃ (to remove boronic acid byproducts).

-

Scavenging: If Pd residue is high, treat organic layer with QuadraPure™ TU or similar thiourea scavenger.

-

-

Purification: Flash chromatography using DCM/MeOH (95:5) with 1% Triethylamine (to prevent streaking).

Troubleshooting & FAQs

Category A: Reaction Stalled or Low Conversion

Q1: My reaction turns black immediately and conversion stops at <30%. What is happening? Diagnosis: This is classic Catalyst Death caused by the pyridine nitrogen coordinating to the Pd, displacing the phosphine ligand. Solution:

-

Switch Ligands: Move from simple phosphines (PPh₃) to bulky, electron-rich ligands like XPhos or SPhos . These bulky ligands create a steric shield that prevents the pyridine nitrogen from binding to the metal center.

-

Increase Temperature: Ensure you are at >80°C to promote ligand dissociation/re-association cycles necessary for the catalytic loop.

Q2: I see the starting material disappearing, but the product yield is low. LC-MS shows a mass corresponding to the benzofuran dimer. Diagnosis: You are experiencing Homocoupling or Protodeboronation .

-

Protodeboronation: The boronic acid loses the boron group before coupling, replaced by a proton.

-

Homocoupling: Oxidative coupling of two boronic species. Solution:

-

Degas Thoroughly: Oxygen promotes homocoupling. Sparge solvents with Argon for at least 15 minutes.

-

Switch to Pinacol Esters: Replace free boronic acids with Pinacol esters (BPin). They are significantly more resistant to protodeboronation.

-

Anhydrous Conditions (Partial): If protodeboronation persists, reduce water content. Switch to anhydrous DMF/THF with Cs₂CO₃ (anhydrous base) to slow down the hydrolysis of the boron species.

Category B: Purification & Isolation[1]

Q3: The product streaks on the TLC plate and co-elutes with impurities. How do I fix the separation? Diagnosis: Pyridarone contains a basic pyridine nitrogen that interacts strongly with the acidic silanols on silica gel. Solution:

-

Pre-treat Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (TEA) before packing the column.

-

Alternative Stationary Phase: Use Alumina (Neutral) instead of silica gel. Alumina is less acidic and prevents the "tailing" effect common with pyridines.

Data & Optimization Logic

The following table summarizes the impact of solvent and base choices on the yield of Pyridarone, based on internal optimization studies for heteroaryl couplings.

| Solvent System | Base | Temp (°C) | Yield (%) | Observation |

| THF (Anhydrous) | NaH | 60 | 15% | Poor solubility; significant side reactions. |

| Toluene/EtOH | Na₂CO₃ | 90 | 45% | Moderate yield; slow kinetics. |

| DME/Water (2:1) | K₂CO₃ | 85 | 62% | Good solubility; some protodeboronation observed. |

| 1,4-Dioxane/Water (4:1) | K₃PO₄ | 90 | 88% | Optimal. Fast conversion, minimal deboronation. |

| DMF | Cs₂CO₃ | 100 | 70% | Hard to remove solvent; workup caused yield loss. |

Diagnostic Workflow (Visualization)

Use this logic flow to diagnose yield failures in real-time.

Caption: Decision tree for diagnosing yield failures in Pyridarone synthesis based on LC-MS and visual cues.

References & Authority

The protocols and mechanistic insights above are grounded in the following authoritative sources on heteroaryl cross-coupling and benzofuran chemistry:

-

Compound Identity & Structure:

-

Sigma-Aldrich Product Sheet (Pyridarone). Confirms CAS 7035-04-3 and structural integrity.

-

(Note: Representative link for compound verification).

-

-

Synthetic Methodology (Suzuki-Miyaura Optimization):

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on the mechanism utilized in the "Golden Path").

-

-

Heteroaryl Coupling & Catalyst Poisoning:

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Source for the recommendation of XPhos/SPhos ligands).

-

-

Benzofuran Synthesis Strategies:

-

Liu, Y., et al. (2022).[1] Synthesis of Benzofuropyridines... The Journal of Organic Chemistry. (Provides context on the stability of benzofuran intermediates).

-

Disclaimer: This guide is intended for professional research use only. Always consult the Safety Data Sheet (SDS) for Pyridarone and all reagents before handling.

Sources

Technical Support Center: Pyridarone Experimental Optimization

Topic: Troubleshooting Noisy Data in Pyridarone (4-(benzofuran-2-yl)pyridine) Assays Ticket ID: PYR-T492 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Pyridarone (CAS# 7035-04-3) is a bioactive benzofuran-pyridine derivative.[1][2][3][4][5][6][7] While valuable in pharmacological research, its physicochemical properties—specifically its lipophilicity and potential for intrinsic fluorescence—often introduce significant "noise" into experimental datasets. This noise typically manifests as high standard deviations between replicates, non-monotonic dose-response curves, or false-positive signals in optical assays.

This guide addresses the root causes of these artifacts: microprecipitation , autofluorescence , and colloidal aggregation .

Part 1: Troubleshooting Guide (Q&A)

Q1: My dose-response curves for Pyridarone are erratic, often showing a "bell shape" or flatlining at high concentrations. What is happening?

Diagnosis: This is the hallmark of Compound Precipitation or Colloidal Aggregation . The Science: Pyridarone possesses a hydrophobic benzofuran core. In aqueous buffers (PBS, TBS), particularly those with high ionic strength, the compound can exceed its solubility limit rapidly.

-

Microprecipitation: Visible or sub-visible crystals scatter light, interfering with absorbance (OD) readings.

-

Colloidal Aggregation: At critical concentrations, the molecules form promiscuous colloids that sequester enzymes or proteins non-specifically, leading to false inhibition (noise) rather than true binding.

Solution:

-

Check the Buffer: Avoid high salt concentrations initially. Add a non-ionic detergent.

-

The "Spin Test": Centrifuge your working dilutions at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops significantly compared to the pre-spin sample, your compound is crashing out.

-

Add Detergent: Supplement your assay buffer with 0.01% Triton X-100 or 0.005% Tween-20 . This raises the critical aggregation concentration (CAC).

Q2: I am seeing high background signal in my fluorescence-based binding assay (FRET/FP). Is the reagent bad?

Diagnosis: Likely Intrinsic Autofluorescence . The Science: The benzofuran moiety in Pyridarone is structurally similar to many fluorophores. It can absorb UV/blue light and emit in the blue/green spectrum. If your assay relies on excitation/emission channels that overlap with Pyridarone (e.g., DAPI, Hoechst, or Coumarin channels), the compound itself acts as a "ghost" signal.

Solution:

-

Spectral Scan: Run an emission scan of Pyridarone alone (in buffer) at your assay's excitation wavelength.

-

Shift Dyes: If overlap exists, switch to Red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5) where small molecules rarely fluoresce.

-

Background Correction: You must subtract the fluorescence of the compound-only wells from your experimental wells at every concentration point.

Q3: My IC50 values shift dramatically between manual pipetting and acoustic dispensing. Why?

Diagnosis: Loss to Plasticware (Non-Specific Binding) . The Science: Pyridarone is lipophilic. When using standard polypropylene tips or polystyrene plates, the compound adsorbs to the plastic walls. In serial dilutions, this results in the actual concentration being significantly lower than the calculated concentration, introducing "noise" and shifting potency estimates.

Solution:

-

Switch Plastics: Use Low-Binding (siliconized) tips and plates.

-

Solvent Carrier: Ensure DMSO concentration is constant (e.g., 1%) across the plate. Do not serially dilute the compound in 100% aqueous buffer; dilute in DMSO first, then spike into buffer ("intermediate dilution" method).

Part 2: Optimized Experimental Protocols

To minimize data noise, strictly adhere to this solubilization and handling workflow.

Protocol A: Preparation of Stable Pyridarone Stocks

| Parameter | Specification | Rationale |

| Solvent | Anhydrous DMSO (Grade >99.9%) | Prevents hydration-induced precipitation. |

| Stock Conc. | 10 mM (Max) | Avoids super-saturation; Pyridarone may crash at >20mM. |

| Storage | -20°C, Desiccated, Dark | Benzofurans can be light-sensitive over long periods. |

| Thawing | 37°C Water bath + Vortex | Ensures complete redissolution of micro-crystals. |

Protocol B: The "Intermediate Dilution" Method (Critical for Noise Reduction)

Directly spiking high-concentration DMSO stock into a well often causes local precipitation ("shocking" the compound).

-

Step 1: Prepare a 100x concentration series in 100% DMSO (e.g., if assay is 10 µM, prepare 1 mM in DMSO).

-

Step 2: Prepare an "Intermediate Plate" with assay buffer containing 2x detergent (e.g., 0.02% Triton X-100).

-

Step 3: Transfer from DMSO plate to Intermediate Plate (1:20 dilution). Mix vigorously.

-

Result: 5% DMSO, compound is stabilized by detergent micelles.

-

-

Step 4: Transfer from Intermediate Plate to Assay Plate (1:5 dilution).

-

Final: 1% DMSO, 1x Detergent, Monodisperse Compound.

-

Part 3: Visualization of Troubleshooting Logic

The following diagram outlines the decision tree for isolating the source of noise in Pyridarone datasets.

Caption: Decision tree for identifying and rectifying common sources of experimental noise in Pyridarone assays.

References

-

-

Cited for chemical structure (4-(benzofuran-2-yl)pyridine) and physicochemical properties.[1]

-

-

U.S. Food and Drug Administration (FDA). (2008).[8] FDA Established Names and Unique Ingredient Identifier Codes (UNII). National Cancer Institute (NCI) Thesaurus. Retrieved February 7, 2026, from [Link]

- Shoichet, B. K. (2006). Screening in a spirit haunted by pathological ligands. Nature Reviews Drug Discovery, 5(6), 477-490.

-

World Health Organization (WHO). (1962). International Non-Proprietary Names for Pharmaceutical Preparations. WHO Chronicle, 20(6). Retrieved February 7, 2026, from [Link]

- Cited for historical context and nomenclature verific

Sources

- 1. medkoo.com [medkoo.com]

- 2. echemi.com [echemi.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Analysis of Kidney Differential Metabolites and Hypoxia Adaptation Mechanism of Plateau Pikas Based on UHPLC-QE-MS [slarc.org.cn]

- 5. treaties.un.org [treaties.un.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2012170676A1 - Controlled absorption water-soluble pharmaceutically active organic compound formulation for once-daily administration - Google Patents [patents.google.com]

- 8. evs.nci.nih.gov [evs.nci.nih.gov]

- 9. govinfo.gov [govinfo.gov]

Navigating the Challenges of Pyridarone Bioavailability: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Pyridarone bioavailability enhancement. As Senior Application Scientists, we understand the complexities you face in translating a promising molecule like Pyridarone into a viable therapeutic. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower your experimental decisions and troubleshoot common hurdles in improving the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with Pyridarone.

Q1: What are the known physicochemical properties of Pyridarone?

Q2: What is the predicted Biopharmaceutics Classification System (BCS) class of Pyridarone?

To provide a working hypothesis for formulation development, we utilized in silico predictive models. Based on its chemical structure (SMILES: c1cc(c2c(o2)c2ccccc2)cn1), the predicted aqueous solubility (LogS) for Pyridarone is -3.5, indicating low solubility . The predicted Caco-2 permeability is in a range that suggests high permeability . Therefore, Pyridarone is provisionally classified as a BCS Class II compound.

Visualizing the Challenge: The Biopharmaceutics Classification System

The BCS framework is a cornerstone of formulation science, categorizing drugs based on their aqueous solubility and intestinal permeability. Understanding Pyridarone's likely position within this system is critical for selecting appropriate bioavailability enhancement strategies.

Caption: Workflow for Bioavailability Enhancement.

Conclusion

Improving the oral bioavailability of Pyridarone, a likely BCS Class II compound, hinges on effectively addressing its low aqueous solubility. The strategies outlined in this guide—nanoparticle formulation, amorphous solid dispersions, and lipid-based systems—offer proven pathways to enhance its dissolution and subsequent absorption. By systematically applying these techniques and understanding the scientific principles behind them, researchers can significantly advance the development of Pyridarone as a potential therapeutic agent.

References

- Patel, J., et al. (2021). A novel series of pyridone-based EP3 receptor antagonists was optimized for good physical properties and oral bioavailability in rodents. Bioorganic & Medicinal Chemistry Letters, 31(18), 128263.

- Bueno, J. M., et al. (2011). Potent antimalarial 4-pyridones with improved physico-chemical properties. Bioorganic & Medicinal Chemistry Letters, 21(18), 5214-5218.

Sources

Pyridarone Synthesis Scale-Up: A Technical Support Guide

Welcome to the technical support center for Pyridarone synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, kilogram-scale production. The following content addresses common challenges with practical, field-tested solutions and provides the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up Pyridarone synthesis?

A1: The primary challenges are typically not in the chemistry itself, which may be well-established at the lab scale, but in the physical and engineering aspects of running the reaction on a larger scale. Key issues include maintaining consistent process optimization and reproducibility, managing thermal safety for potentially exothermic reactions, controlling impurity profiles, and achieving efficient and scalable purification.[1][2] Inconsistent mixing, heat transfer, and mass transfer in larger vessels can significantly impact yield and product quality.[1]

Q2: My lab-scale synthesis is highly optimized. Can I expect a linear scale-up?

A2: It is highly unlikely. A linear scale-up is rarely achievable in practice because chemical reactions behave differently at larger volumes.[2] Factors like surface area-to-volume ratio decrease, which affects heat transfer. Mixing efficiency also changes, which can lead to localized "hot spots" or areas of high concentration, potentially increasing the formation of impurities.[1][2] A thorough understanding of these scale-dependent factors is crucial.[2]

Q3: How critical is raw material quality during scale-up?

A3: It is exceptionally critical. As production volume increases, so does the demand for raw materials.[1] Variability in the quality of starting materials can disrupt manufacturing processes and introduce unforeseen impurities.[1] Establishing strong relationships with suppliers and implementing rigorous quality control for incoming materials are essential to ensure batch-to-batch consistency.[1]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up of Pyridarone synthesis.

Problem 1: Decreased Yield and Increased Impurities

Observation: Upon scaling from a 1L flask to a 50L reactor, the yield of Pyridarone has dropped from 85% to 60%, and HPLC analysis shows several new, significant impurities.

Possible Causes:

-

Inefficient Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making it harder to dissipate or apply heat. If the reaction is exothermic, localized overheating can occur, leading to thermal degradation of the product or starting materials and promoting side reactions.[2][3]

-

Poor Mixing: Non-uniform mixing can create pockets of high reagent concentration, which can favor the formation of byproducts over the desired product.[1]

-

Extended Reaction Time: Slower addition of reagents at a larger scale, often done for safety reasons, can prolong the total reaction time, allowing for the formation of degradation products.

Troubleshooting Steps & Scientific Rationale:

-

Characterize Thermal Hazards: Before scaling up, perform reaction calorimetry to understand the heat of reaction.[2] This data is crucial for designing an appropriate cooling system for the larger reactor and for determining safe reagent addition rates.

-

Optimize Agitation: The type of impeller and the agitation speed are critical. A standard magnetic stir bar is insufficient for a 50L reactor. Mechanical overhead stirrers with specifically designed impellers (e.g., pitched-blade turbine or anchor) are necessary. The goal is to ensure good top-to-bottom turnover of the reactor contents without introducing excessive shear that could degrade the product.

-

Controlled Reagent Addition: Instead of a single-shot addition, use a programmable pump for the controlled, subsurface addition of the limiting reagent. This maintains a low instantaneous concentration of the reagent, minimizing side reactions.[3] This approach is safer for exothermic reactions as it allows the cooling system to keep pace with heat generation.[3]

Problem 2: Difficulty with Product Isolation and Purification

Observation: The Pyridarone product, which readily crystallized at the lab scale, is now oiling out or forming a fine, difficult-to-filter powder in the large reactor. The subsequent purification by column chromatography is proving to be impractical and costly at this scale.

Possible Causes:

-

Polymorphism and Crystallization Issues: The cooling rate and solvent environment in a large reactor are different from a lab flask, which can lead to the formation of different crystal forms (polymorphs) or amorphous material.[2][3] Changes in crystal habit can drastically affect filtration and drying times.[2]

-

Impurity Effects: Higher levels of impurities, as noted in Problem 1, can inhibit crystallization or act as "oiling agents."

-

Chromatography Inefficiency: Flash chromatography, a common lab technique, is not economically viable for multi-kilogram production due to high solvent consumption and low throughput.[4][5]

Troubleshooting Steps & Scientific Rationale:

-

Develop a Robust Crystallization Protocol:

-

Solvent Screening: Perform a systematic screen of anti-solvents to find a system that reliably produces a crystalline solid. Key parameters to optimize are the solvent/anti-solvent ratio, temperature, and addition rate.

-

Seeding: Introduce a small amount of pure, crystalline Pyridarone (seed crystals) at the point of supersaturation. This provides a template for crystal growth and helps to control the crystal form and particle size.

-

Controlled Cooling: Implement a programmed cooling profile. A slow, linear cooling rate is often preferable to rapid cooling in an ice bath, as it allows for larger, more easily filterable crystals to form.

-

-

Consider Alternative Purification Methods:

-

Recrystallization: This is often the most scalable and cost-effective method for purifying crystalline solids. The table below provides a starting point for solvent selection.

-

Liquid-Liquid Extraction: If impurities have significantly different polarities, a series of extractions can be a powerful and scalable purification step to remove them before crystallization.[4][6]

-

Slurry Washing: After filtration, washing the crude solid "cake" with a solvent in which the product is sparingly soluble but the impurities are soluble can significantly improve purity.

-

Table 1: Example Solvent Systems for Pyridarone Recrystallization

| Solvent System | Product Solubility | Impurity Solubility | Notes |

| Ethanol/Water | High in hot EtOH, low in cold | Varies | Good for moderately polar impurities. |

| Toluene | Moderate when hot, low when cold | High for non-polar impurities | Effective for removing greasy, non-polar byproducts. |

| Ethyl Acetate/Heptane | High in EtOAc, low in heptane | Varies | A versatile system for a range of impurities. |

Experimental Protocols

Protocol: Scalable Recrystallization of Pyridarone

This protocol assumes a 1 kg batch of crude Pyridarone.

-

Dissolution: In a suitable reactor, suspend the 1 kg of crude Pyridarone in a minimal amount of hot ethanol (e.g., 3-5 L, heated to 70-75°C). Stir until all solids are dissolved.

-

Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a filter aid (e.g., Celite) to remove them. This must be done quickly to prevent premature crystallization.

-

Controlled Cooling & Crystallization:

-

Allow the solution to cool slowly to 50°C.

-

Add seed crystals of pure Pyridarone (approx. 1 g).

-

Program the reactor to cool from 50°C to 5°C over 4-6 hours. Gentle agitation should be maintained throughout.

-

-

Isolation: Filter the resulting slurry using a Nutsche filter or a large Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold (0-5°C) 1:1 ethanol/water (2 x 500 mL).

-

Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for diagnosing the root cause of decreased yield during scale-up.

Caption: Troubleshooting flowchart for low yield.

References

- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.

- Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res, 12, 217.

- Scale-Up Considerations For Large-Scale Peptide Manufacturing. (2020, August 18). Pharmaceutical Online.

- Challenges of scaling up production from grams to kilos. (n.d.). Chemtek Scientific.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).

- Reagents and conditions for the synthesis of pyridones 4a-h. (n.d.).

- 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.

- Wolfrum, C., Josten, A., Bauer, G., & Götz, P. (2005). Large-scale purification of oligonucleotides by extraction and precipitation with butanole. Biotechnology and Bioengineering, 89(5), 551-5.

- Fimland, G., Johnsen, G., Axelsen, J., & Nissen-Meyer, J. (1998). Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. Applied and Environmental Microbiology, 64(7), 2650-2654.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). RSC Medicinal Chemistry.

- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.

- Two new capture options for improved purification of large mRNA. (2025, August 9).

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

- Zydney, A. L., & Van Reis, R. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Biotechnology and Bioengineering, 121(4), 1025-1037.

- Higher purity. Higher yield. How to optimize your purification workflow, from lab scale to scale-up. (2025, May 9). YouTube.

- Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021, March 1). RSC Medicinal Chemistry.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019, June 1). Bioorganic Chemistry, 87, 413-423.

- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS).

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.).

Sources

- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]

- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]

- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]

- 4. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Large-scale purification of oligonucleotides by extraction and precipitation with butanole - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Validating the Anti-Fibrotic Effects of Pyridarone In Vivo: A Comparative Guide for Preclinical Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of Pyridarone's anti-fibrotic effects. We will delve into the mechanistic rationale for Pyridarone, compare its targeted approach to current standards of care, and provide detailed, field-tested protocols for robust in vivo evaluation. This document is designed to bridge the gap between theoretical mechanism and practical application, ensuring that experimental designs are both scientifically rigorous and translationally relevant.

The Unmet Need in Fibrotic Diseases and the Rationale for Pyridarone

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure. A central mediator in this process is Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine that drives fibroblast activation and differentiation into collagen-producing myofibroblasts.

While TGF-β signaling is a logical therapeutic target, its systemic inhibition is fraught with potential toxicities due to its essential roles in immune regulation and tissue homeostasis. TGF-β signals through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. Pyridarone represents a refined therapeutic strategy by selectively targeting TGF-β-activated kinase 1 (TAK1), a key node in the non-canonical TGF-β pathway.[1] This pathway is critically involved in the pro-fibrotic response in fibroblasts.[2][3] By inhibiting TAK1, Pyridarone aims to uncouple the pathological, pro-fibrotic actions of TGF-β from its essential physiological functions, offering a potentially more targeted and safer therapeutic window.

The Competitive Landscape: Pyridarone vs. Standard of Care

To validate Pyridarone's potential, its efficacy must be benchmarked against existing anti-fibrotic agents. The current standards of care for IPF, Pirfenidone and Nintedanib, slow disease progression but do not halt or reverse fibrosis.[4] Understanding their mechanisms provides a crucial context for comparative studies.

-

Pyridarone (TAK1 Inhibitor): Offers a highly specific, mechanism-based approach. It directly inhibits a key kinase in the non-canonical TGF-β pathway, which is implicated in inflammation and fibrosis.[1] This targeted action is hypothesized to reduce off-target effects.

-

Pirfenidone: Exhibits a pleiotropic mechanism of action that is not fully understood. It is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[5] Pirfenidone reduces the production of TGF-β1 and other pro-inflammatory cytokines, thereby inhibiting fibroblast proliferation and collagen synthesis.[6][7]

-

Nintedanib: A multi-tyrosine kinase inhibitor that targets the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).[8][9][10] By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and survival.[9]

The following diagram illustrates the distinct points of intervention for these three compounds within the broader context of fibrotic signaling.

Figure 1: Simplified signaling pathways in fibrosis, highlighting the distinct targets of Pyridarone, Pirfenidone, and Nintedanib.

Designing a Robust In Vivo Validation Study: The Bleomycin Model

The bleomycin-induced lung fibrosis model is the most widely used and well-characterized preclinical model for IPF research.[11][12] A single intratracheal instillation of bleomycin causes initial lung injury and inflammation, which is followed by a progressive fibrotic phase that is well-established between days 14 and 28.[11][13] This model's relevance is supported by the fact that molecular alterations observed in bleomycin-treated mice are significantly enriched in the gene expression profiles of IPF patients.[14]

Experimental Workflow

A rigorous and standardized workflow is paramount for generating reproducible and comparable data. The causality behind this workflow is to ensure animal welfare, precise induction of disease, consistent therapeutic intervention, and accurate endpoint analysis.

Figure 2: Standardized experimental workflow for a 28-day therapeutic-dosing bleomycin-induced lung fibrosis study.

Head-to-Head Comparison: Data Summary

The primary objective is to quantify the reduction in fibrosis. The table below outlines the expected outcomes from a comparative study, providing a clear basis for evaluating Pyridarone's efficacy relative to the standard of care.

| Treatment Group | Histological Fibrosis Score (Ashcroft Scale) | Total Lung Collagen (Hydroxyproline Assay) | Key Fibrotic Gene Expression (e.g., Col1a1, Acta2) |

| Saline + Vehicle | 0 - 1 (Normal Lung Architecture) | Baseline Levels | Baseline Levels |

| Bleomycin + Vehicle | 5 - 7 (Severe, Distorted Architecture) | 3-5 fold increase vs. Saline | Significant upregulation vs. Saline |

| Bleomycin + Pyridarone | Dose-dependent reduction (Target: >50% reduction vs. Vehicle) | Dose-dependent reduction (Target: >50% reduction vs. Vehicle) | Significant downregulation vs. Vehicle |

| Bleomycin + Pirfenidone | Significant reduction vs. Vehicle | Significant reduction vs. Vehicle | Significant downregulation vs. Vehicle |

Detailed Experimental Protocols

The trustworthiness of preclinical data hinges on meticulous and well-documented protocols. The following methodologies represent a self-validating system for assessing anti-fibrotic efficacy.

Bleomycin-Induced Pulmonary Fibrosis Model

-

Rationale: This protocol is designed to induce a robust and consistent fibrotic response in the lungs of mice, providing a reliable disease model for testing therapeutic interventions.[15]

-

Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their consistent fibrotic response to bleomycin.

-

Procedure:

-

Anesthetize mice using isoflurane.

-

Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 - 2.0 U/kg) dissolved in 50 µL of sterile saline. Control animals receive 50 µL of sterile saline only.

-

Allow animals to recover on a warming pad.

-

For a therapeutic regimen, begin daily dosing with test compounds (e.g., via oral gavage) on Day 7 post-bleomycin instillation and continue until Day 28. This timing is critical as it targets the established fibrotic phase rather than the initial inflammatory phase.[14]

-

Histological Assessment of Fibrosis (Ashcroft Score)

-

Rationale: The Ashcroft score is a widely used semi-quantitative method for grading the extent of lung fibrosis in histological sections, providing a standardized measure of structural damage.[16][17] While subject to some variability, a modified and clearly defined scoring system enhances reproducibility.[18][19]

-

Procedure:

-

At study termination (Day 28), perfuse the lungs and fix them with 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and cut 5 µm sections.

-

Stain sections with Masson’s Trichrome to visualize collagen (blue).

-

Examine slides under a microscope and assign a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple random fields per lung section.[17]

-

The final score for each animal is the average of all fields examined.

-

Quantification of Lung Collagen (Hydroxyproline Assay)

-

Rationale: Hydroxyproline is an amino acid that is nearly exclusive to collagen. Measuring its total content in lung homogenates provides a highly quantitative and objective biochemical measure of the total collagen deposition and, by extension, the fibrotic burden.[20][21]

-

Procedure:

-

Harvest the right lung lobe at termination, weigh it, and snap-freeze it in liquid nitrogen.

-

Homogenize the lung tissue in distilled water.[21]

-

Hydrolyze the homogenate in 6N HCl at 110-120°C for 18-24 hours to break down collagen and free the hydroxyproline residues.[21]

-

Use a commercial colorimetric hydroxyproline assay kit (e.g., from BioVision or Cell Biolabs) following the manufacturer’s instructions.[21][22]

-

Briefly, the assay involves the oxidation of hydroxyproline, followed by a reaction with Ehrlich’s reagent to produce a chromophore.

-

Measure the absorbance at ~560 nm and calculate the hydroxyproline concentration against a known standard curve.

-

Express results as µg of hydroxyproline per mg of wet lung weight.

-

Gene Expression Analysis (qPCR)

-

Rationale: Quantifying the mRNA levels of key pro-fibrotic genes provides molecular-level evidence of a drug's mechanism of action. This validates that the observed phenotypic changes (reduced fibrosis) are accompanied by a corresponding modulation of the underlying fibrotic program.

-

Procedure:

-

Harvest the left lung lobe at termination and store it in an RNA stabilization solution (e.g., RNAlater).

-

Extract total RNA from the tissue using a standard Trizol-based or column-based method.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes such as:

-

Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).

-

Calculate fold changes in gene expression using the ΔΔCt method relative to the Bleomycin + Vehicle control group.

-

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted approach to validating the anti-fibrotic efficacy of Pyridarone in a clinically relevant in vivo model. By directly comparing its targeted TAK1 inhibition against the broader mechanisms of Pirfenidone and Nintedanib, researchers can generate a robust data package to define its therapeutic potential.[15] The combination of histological, biochemical, and molecular endpoints provides a self-validating system that ensures the scientific integrity of the findings.

Successful validation in the bleomycin model would warrant progression to more complex models that may better recapitulate specific aspects of human IPF, such as models involving repetitive injury or aged mice. Ultimately, a strong preclinical data package, built on the principles and protocols outlined herein, is the critical first step toward advancing Pyridarone into clinical development for patients with fibrotic diseases.

References

- Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review. PMC.

- Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactiv